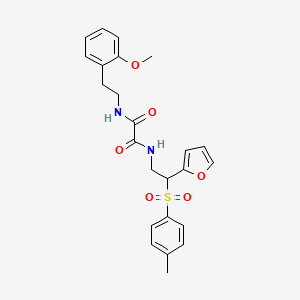
N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(2-methoxyphenethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(2-methoxyphenethyl)oxalamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a tosyl group (a sulfur-containing group derived from toluenesulfonic acid) and an oxalamide group (a type of amide). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze the molecular structure of a compound .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the furan ring might undergo electrophilic substitution reactions, while the tosyl group could act as a good leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties can be predicted based on the compound’s structure and confirmed through experimental testing .Applications De Recherche Scientifique
Synthesis and Structural Analysis
N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(2-methoxyphenethyl)oxalamide and its derivatives have been the subject of various synthesis and structural analysis studies. For instance, compounds containing the furoxan ring, which releases nitric oxide, have shown biological activities such as anti-inflammatory and vasodilator effects. Research on the synthesis of azomethines containing the furoxan ring from eugenol has been documented, highlighting the potential biological applications of these compounds (Hoàng Thị Lan, 2016).
Catalytic Applications
N,N'-Bisoxalamides, including derivatives of N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(2-methoxyphenethyl)oxalamide, have been explored for their ability to enhance catalytic activities. Specifically, these compounds have been effective in promoting Cu-catalyzed N-arylation of anilines and secondary amines, showcasing their importance in pharmaceutical synthesis and the production of complex organic molecules (Subhajit Bhunia et al., 2017).
Luminescence and Detection Applications
Research has also delved into the luminescence properties of metal-organic frameworks incorporating oxalamide derivatives for the detection of toxic anions in aqueous media. A specific study demonstrated the use of a terbium-doped yttrium-based metal-organic framework for the rapid detection of toxic anions, leveraging the luminescence quenching mechanism. This highlights the potential of N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(2-methoxyphenethyl)oxalamide derivatives in environmental monitoring and safety applications (D. K. Singha et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-17-9-11-19(12-10-17)33(29,30)22(21-8-5-15-32-21)16-26-24(28)23(27)25-14-13-18-6-3-4-7-20(18)31-2/h3-12,15,22H,13-14,16H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEJFBORZNRXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=CC=C2OC)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;2,2-difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetate](/img/structure/B2705833.png)
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2705834.png)
![2-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2705835.png)
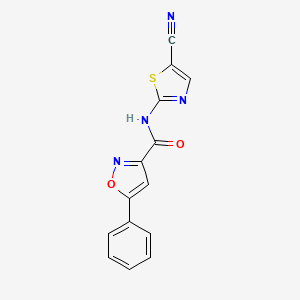
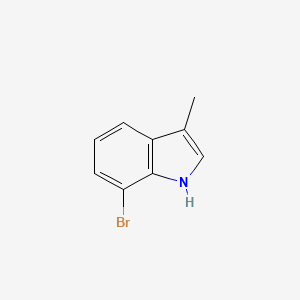
![4-(N,N-dimethylsulfamoyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2705839.png)
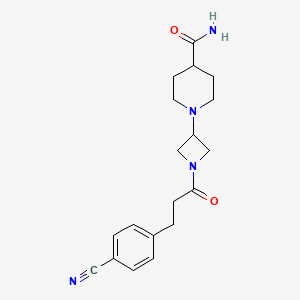

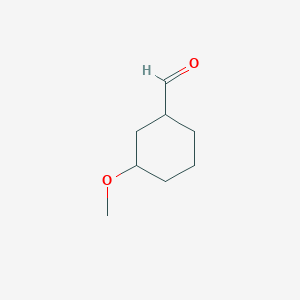

![N-benzyl-4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2705849.png)

![2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B2705854.png)
